2-(1-Fluorocyclobutyl)benzaldehyde
Description
2-(1-Fluorocyclobutyl)benzaldehyde is a substituted benzaldehyde derivative featuring a fluorinated cyclobutyl ring at the ortho position of the aromatic aldehyde. Its molecular formula is C₁₁H₁₁FO, with a molecular weight of 178.20 g/mol. The compound’s structure combines the reactivity of the aldehyde group with the steric and electronic effects of the 1-fluorocyclobutyl substituent. The fluorine atom, being highly electronegative, likely enhances the electrophilicity of the aldehyde, while the strained cyclobutyl ring introduces steric hindrance. This balance may influence its applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate for complex organic molecules. However, specific toxicological or pharmacokinetic data for this compound remain underexplored in the literature .
Properties
CAS No. |
1781641-21-1 |
|---|---|
Molecular Formula |
C11H11FO |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-(1-fluorocyclobutyl)benzaldehyde |
InChI |
InChI=1S/C11H11FO/c12-11(6-3-7-11)10-5-2-1-4-9(10)8-13/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
REOIFXKFOFXOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorocyclobutyl)benzaldehyde typically involves the introduction of a fluorocyclobutyl group to a benzaldehyde core. One common method is the reaction of benzaldehyde with a fluorocyclobutyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Fluorocyclobutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorocyclobutyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(1-Fluorocyclobutyl)benzoic acid.
Reduction: 2-(1-Fluorocyclobutyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Fluorocyclobutyl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclobutyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorocyclobutyl group may enhance the compound’s stability and binding affinity to specific targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(1-Fluorocyclobutyl)benzaldehyde, a comparative analysis with structurally related benzaldehyde derivatives is provided below.
Table 1: Key Properties of this compound and Analogues
Key Comparisons
Reactivity in Hemiacetal Formation: Benzaldehyde forms hemiacetals in methanol with 9% yield due to moderate electrophilicity . Pyrimidyl-5-carbaldehydes exhibit 95% yield, attributed to the electron-withdrawing pyrimidine ring enhancing aldehyde reactivity . For this compound, the fluorine’s electron-withdrawing effect may increase electrophilicity, but steric hindrance from the cyclobutyl ring could reduce hemiacetal yields compared to pyrimidyl analogues.
Steric and Electronic Effects :
- The fluorocyclobutyl group introduces significant steric bulk compared to smaller substituents (e.g., bromomethyl in 4-(Bromomethyl)benzaldehyde). This could slow nucleophilic attacks on the aldehyde, as seen in hindered analogues .
- The fluorine atom may also stabilize adjacent transition states in reactions like Friedel-Crafts alkylation, similar to electron-withdrawing groups in pyrimidyl derivatives .
Safety and Handling: 4-(Bromomethyl)benzaldehyde requires stringent safety measures (e.g., eye flushing, medical consultation) due to its uncharacterized toxicity .
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